2-Fluoro-O-methyl-L-tyrosine
Overview
Description
2-Fluoro-O-methyl-L-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Biochemical Analysis
Biochemical Properties
Tyrosine, 2-fluoro-O-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and phenol-lyases. Tyrosine kinases phosphorylate tyrosine residues on proteins, which is crucial for signal transduction pathways. The interaction of Tyrosine, 2-fluoro-O-methyl-, with these enzymes can provide insights into the regulation of cellular processes. Additionally, tyrosine phenol-lyase catalyzes the conversion of tyrosine derivatives, including Tyrosine, 2-fluoro-O-methyl-, into phenol, pyruvate, and ammonium .
Cellular Effects
Tyrosine, 2-fluoro-O-methyl-, influences various cellular processes, including cell signaling, gene expression, and metabolism. It can modulate cell signaling pathways by acting as a substrate for tyrosine kinases, leading to altered phosphorylation patterns. This compound also affects gene expression by influencing transcription factors that bind to phosphorylated tyrosine residues. Furthermore, Tyrosine, 2-fluoro-O-methyl-, impacts cellular metabolism by participating in the synthesis of proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of Tyrosine, 2-fluoro-O-methyl-, involves its interaction with specific biomolecules. It binds to the active sites of tyrosine kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers downstream signaling cascades that regulate various cellular functions. Additionally, Tyrosine, 2-fluoro-O-methyl-, can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrosine, 2-fluoro-O-methyl-, can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Tyrosine, 2-fluoro-O-methyl-, exhibits a fast and almost quantitative incorporation into protein fractions in brain regions, indicating its potential for long-term studies . The degradation of this compound over time may affect its efficacy and stability in experimental settings.
Dosage Effects in Animal Models
The effects of Tyrosine, 2-fluoro-O-methyl-, vary with different dosages in animal models. At low doses, this compound can effectively modulate cellular processes without causing significant toxicity. At high doses, Tyrosine, 2-fluoro-O-methyl-, may exhibit toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways. Studies in animal models have demonstrated the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity .
Metabolic Pathways
Tyrosine, 2-fluoro-O-methyl-, is involved in several metabolic pathways. It interacts with enzymes such as tyrosine phenol-lyase, which catalyzes its conversion into phenol, pyruvate, and ammonium. This compound also participates in the synthesis of proteins and other biomolecules, influencing metabolic flux and metabolite levels. The incorporation of Tyrosine, 2-fluoro-O-methyl-, into proteins is fast and efficient, making it a valuable tool for studying metabolic pathways .
Transport and Distribution
The transport and distribution of Tyrosine, 2-fluoro-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells. Once inside the cell, Tyrosine, 2-fluoro-O-methyl-, can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is crucial for its biological activity and efficacy .
Subcellular Localization
Tyrosine, 2-fluoro-O-methyl-, exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. The subcellular localization of Tyrosine, 2-fluoro-O-methyl-, influences its interactions with biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the tyrosine molecule using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The methoxy group can be introduced through methylation using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 2-Fluoro-O-methyl-L-tyrosine often involves automated synthesis modules to ensure high yield and purity. The process may include steps such as radiofluorination, where a fluorine-18 isotope is introduced into the molecule for applications in positron emission tomography (PET) imaging .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-O-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
2-Fluoro-O-methyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-O-methyl-L-tyrosine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of specific biochemical processes. For instance, in PET imaging, the compound targets amino acid transporters in tumor cells, allowing for precise imaging of cancerous tissues .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-L-α-methyl-tyrosine (FAMT): Another fluorinated tyrosine derivative used in PET imaging.
2-Fluoro-L-tyrosine: A simpler fluorinated tyrosine derivative with applications in radiopharmaceuticals.
O-(2-Fluoroethyl)-L-tyrosine (FET): Used in tumor imaging due to its high uptake in cancer cells.
Uniqueness
2-Fluoro-O-methyl-L-tyrosine stands out due to its unique combination of a fluorine atom and a methoxy group, which enhances its chemical stability and bioavailability. This makes it particularly useful in applications requiring high precision and stability, such as PET imaging and advanced material production .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476930 | |
Record name | Tyrosine, 2-fluoro-O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-29-3 | |
Record name | Tyrosine, 2-fluoro-O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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